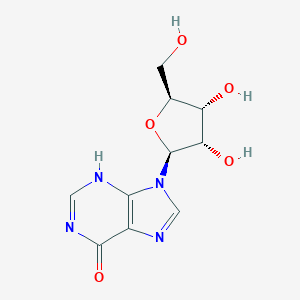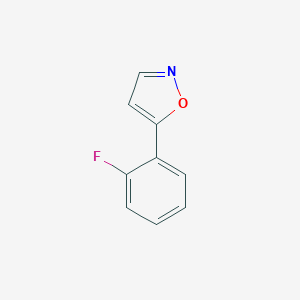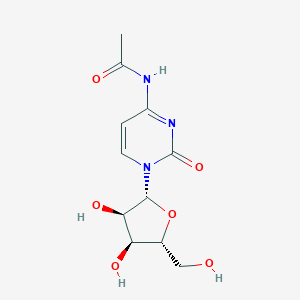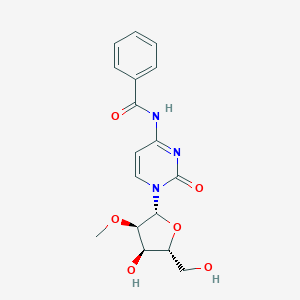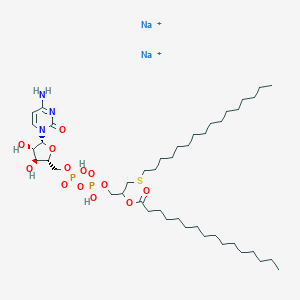
A-Cdp-hptg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-Cdp-hptg, also known as Adenosine-5'-diphosphate-2,3-dimercapto-1-propanol-triglyceride, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. A-Cdp-hptg has been used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of A-Cdp-hptg is not fully understood. However, it is believed to work by increasing the activity of enzymes involved in lipid metabolism and antioxidant defense. A-Cdp-hptg may also act as a chelator, binding to metal ions and reducing their toxicity.
Biochemische Und Physiologische Effekte
A-Cdp-hptg has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in lipid metabolism, reduce oxidative stress, and improve mitochondrial function. A-Cdp-hptg has also been shown to reduce inflammation and improve insulin sensitivity in rats and mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using A-Cdp-hptg in lab experiments is its ability to improve lipid metabolism and reduce oxidative stress. This can be particularly useful in studies on metabolic disorders and neurodegenerative diseases. However, one limitation of using A-Cdp-hptg is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research on A-Cdp-hptg. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. A-Cdp-hptg may also have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of A-Cdp-hptg and its potential therapeutic applications.
Synthesemethoden
A-Cdp-hptg can be synthesized by reacting adenosine-5'-diphosphate with 2,3-dimercapto-1-propanol and triglyceride. The reaction is typically carried out in a solvent such as chloroform or methanol and requires careful control of temperature and pH. The resulting compound is a white or off-white powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
A-Cdp-hptg has been used in various scientific research applications, including studies on lipid metabolism, oxidative stress, and neurodegenerative diseases. A-Cdp-hptg has been shown to improve lipid metabolism in rats and mice by increasing the activity of enzymes involved in fatty acid oxidation. It has also been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes. A-Cdp-hptg has been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
125592-29-2 |
|---|---|
Produktname |
A-Cdp-hptg |
Molekularformel |
C44H83N3Na2O13P2S+2 |
Molekulargewicht |
1002.1 g/mol |
IUPAC-Name |
disodium;[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hexadecylsulfanylpropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C44H83N3O13P2S.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-63-36-37(58-40(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-56-61(52,53)60-62(54,55)57-35-38-41(49)42(50)43(59-38)47-32-31-39(45)46-44(47)51;;/h31-32,37-38,41-43,49-50H,3-30,33-36H2,1-2H3,(H,52,53)(H,54,55)(H2,45,46,51);;/q;2*+1/t37?,38-,41-,42+,43-;;/m1../s1 |
InChI-Schlüssel |
XSXWPAWSHVVCPI-ZHRDCSITSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Synonyme |
A-CDP-HPTG ara-CDP-1-S-hexadecyl-2-O-palmitoyl-1-thioglycerol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



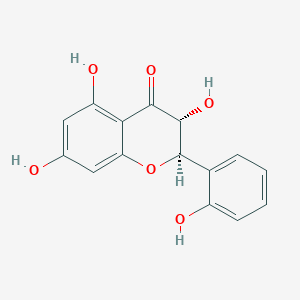
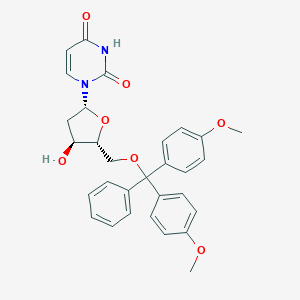
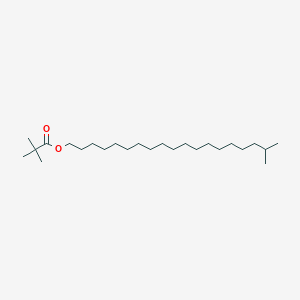
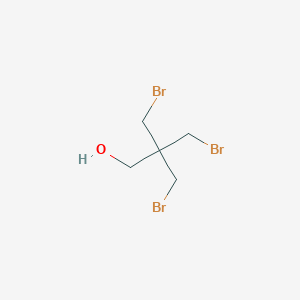
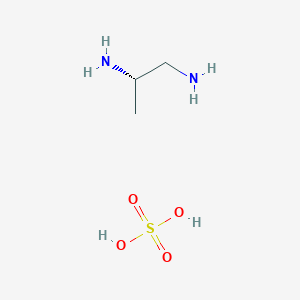
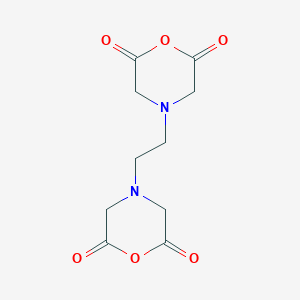
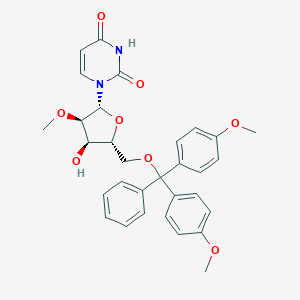
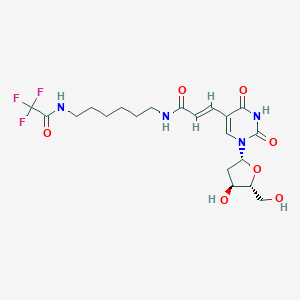
![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)

